molecular formula C13H11NO5 B1449029 3-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methoxycyclobut-3-ene-1,2-dione CAS No. 1858249-84-9

3-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methoxycyclobut-3-ene-1,2-dione

Cat. No.: B1449029
CAS No.: 1858249-84-9
M. Wt: 261.23 g/mol
InChI Key: QTWCQCPZPHJWNA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

3-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methoxycyclobut-3-ene-1,2-dione is a useful research compound. Its molecular formula is C13H11NO5 and its molecular weight is 261.23 g/mol. The purity is usually 95%.
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Mechanism of Action

Target of Action

The primary target of this compound is Nitric oxide synthase, inducible . This enzyme plays a crucial role in the production of nitric oxide, a key signaling molecule involved in numerous physiological and pathological processes.

Mode of Action

It is known to interact with its target, nitric oxide synthase, inducible . The interaction between the compound and its target may result in changes in the enzymatic activity, which could potentially alter the production of nitric oxide.

Biochemical Pathways

The compound is likely to affect the nitric oxide synthesis pathway due to its interaction with Nitric oxide synthase, inducible . Nitric oxide plays a pivotal role in various biochemical pathways, including vasodilation, immune response, and neurotransmission. Any alteration in the production of nitric oxide can have downstream effects on these pathways.

Result of Action

This could include processes such as cell proliferation, apoptosis, and immune response .

Properties

IUPAC Name

3-(1,3-benzodioxol-5-ylmethylamino)-4-methoxycyclobut-3-ene-1,2-dione
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H11NO5/c1-17-13-10(11(15)12(13)16)14-5-7-2-3-8-9(4-7)19-6-18-8/h2-4,14H,5-6H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QTWCQCPZPHJWNA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C(=O)C1=O)NCC2=CC3=C(C=C2)OCO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H11NO5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.23 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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3-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methoxycyclobut-3-ene-1,2-dione
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3-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methoxycyclobut-3-ene-1,2-dione
Reactant of Route 3
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3-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methoxycyclobut-3-ene-1,2-dione
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3-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methoxycyclobut-3-ene-1,2-dione
Reactant of Route 5
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3-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methoxycyclobut-3-ene-1,2-dione
Reactant of Route 6
3-[(1,3-Benzodioxol-5-ylmethyl)amino]-4-methoxycyclobut-3-ene-1,2-dione

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.